Prometryn-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

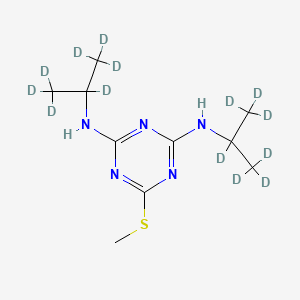

Structure

3D Structure

Properties

CAS No. |

1202864-57-0 |

|---|---|

Molecular Formula |

C10H19N5S |

Molecular Weight |

255.45 g/mol |

IUPAC Name |

2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |

InChI Key |

AAEVYOVXGOFMJO-MFVRGKIVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)SC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Prometryn-d14 and its chemical properties?

An In-depth Examination of the Chemical Properties and Analytical Methodologies for the Deuterated Herbicide Standard

Prometryn-d14 is the deuterated analog of Prometryn, a selective triazine herbicide. Its primary application in a research and analytical setting is as an internal standard for the quantification of Prometryn in various environmental and biological matrices. The incorporation of fourteen deuterium atoms provides a distinct mass shift, enabling precise and accurate measurements using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties of this compound, alongside detailed experimental protocols for its use in analytical testing.

Core Chemical and Physical Properties

| Property | This compound | Prometryn |

| CAS Number | 1202864-57-0[1] | 7287-19-6[2][3] |

| Molecular Formula | C₁₀H₅D₁₄N₅S[1] | C₁₀H₁₉N₅S[2] |

| Molecular Weight | 255.44 g/mol [4] | 241.36 g/mol [2] |

| Appearance | - | Colorless crystalline solid[2] |

| Melting Point | - | 118-120 °C[2] |

| Water Solubility | - | 48 mg/L at 20 °C[2] |

| Solubility in Organic Solvents | - | Soluble in ethanol, methanol, acetone, dichloromethane, and toluene[2] |

| Vapor Pressure | - | 0.13 mPa at 20 °C[2] |

| Partition Coefficient (log P) | - | 3.34[2] |

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the general synthesis of Prometryn and common isotopic labeling techniques provide a likely synthetic route.

The synthesis of Prometryn typically starts with cyanuric chloride. This precursor undergoes sequential nucleophilic substitution reactions. First, with two equivalents of isopropylamine to introduce the two isopropylamino groups. The final step involves the substitution of the remaining chlorine atom with a methylthiol group.

For the synthesis of this compound, a deuterated isopropylamine (isopropylamine-d7) would be utilized as a key reagent in the initial substitution steps. This would introduce the deuterium labels onto the isopropyl groups of the final molecule.

Analytical Applications and Experimental Protocols

This compound is an essential tool for the accurate quantification of Prometryn residues in environmental samples. Its use as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) helps to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Determination of Prometryn in Soil by LC-MS/MS

The following protocol is adapted from established environmental chemistry methods for the analysis of Prometryn in soil samples. This compound would be used as an internal standard in this procedure.

1. Principle:

Prometryn is extracted from a soil sample using an acetonitrile/water solution. The extract is then concentrated and analyzed by LC-MS/MS. This compound is added to the sample prior to extraction to serve as an internal standard for quantification.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Prometryn analytical standard

-

This compound internal standard

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.45 µm)

-

Autosampler vials

3. Standard Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prometryn and this compound in methanol.

-

Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions containing known concentrations of Prometryn and a constant concentration of this compound by diluting the intermediate solutions.

4. Sample Preparation:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 20 mL of an 80:20 (v/v) acetonitrile/water solution.

-

Shake vigorously for 1 hour.

-

Centrifuge the sample to separate the soil from the extract.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile, both with a suitable modifier (e.g., formic acid).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

MS Detection: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both Prometryn and this compound.

6. Quantification:

Create a calibration curve by plotting the ratio of the peak area of Prometryn to the peak area of this compound against the concentration of Prometryn in the working standard solutions. Determine the concentration of Prometryn in the soil samples by using the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Prometryn in a soil sample using this compound as an internal standard.

Caption: Analytical workflow for Prometryn quantification.

Mode of Action of Prometryn

Prometryn is a selective herbicide that acts by inhibiting photosynthesis in susceptible plant species. Specifically, it disrupts the electron transport chain in Photosystem II (PSII). By binding to the D1 protein in the PSII complex, Prometryn blocks the flow of electrons, leading to a buildup of highly reactive oxygen species. This oxidative stress causes rapid cell damage, leading to chlorosis, necrosis, and ultimately, the death of the plant.

Conclusion

This compound serves as a critical analytical tool for the accurate and reliable quantification of its non-deuterated counterpart in complex matrices. While detailed physical property data for the deuterated molecule is limited, its chemical identity and utility as an internal standard are well-established. The provided experimental protocol offers a robust framework for its application in environmental monitoring and research, contributing to a better understanding of the fate and transport of this widely used herbicide.

References

Prometryn-d14: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Prometryn-d14. Prometryn is a selective triazine herbicide, and its deuterated analogue, this compound, serves as an invaluable internal standard for quantitative analysis in residue testing and environmental monitoring. The incorporation of deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry while maintaining similar chemical and physical properties to the parent compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride. The key to producing the deuterated analogue is the use of deuterated isopropylamine (isopropylamine-d7) as one of the nucleophiles. The fourteen deuterium atoms are located on the two isopropyl groups.

Reaction Scheme:

The overall synthetic pathway can be visualized as a sequential substitution of the chlorine atoms on the triazine ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methods for triazine herbicide synthesis.

Step 1: Synthesis of 2,4-bis(isopropylamino-d7)-6-chloro-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., xylene).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of isopropylamine-d7 in the same solvent to the stirred solution of cyanuric chloride. The molar ratio of isopropylamine-d7 to cyanuric chloride should be approximately 1:1.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Slowly add a second equivalent of isopropylamine (non-deuterated) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

The filtrate containing the intermediate product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 2,4-bis(isopropylamino-d7)-6-(methylthio)-1,3,5-triazine (this compound)

-

To the solution containing the intermediate from Step 1, add a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol). The molar ratio of sodium thiomethoxide to the intermediate should be approximately 1:1.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and enrichment of deuterated compounds.[1][2] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be quantified.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Chromatography: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation.

-

Mass Spectrometry: Acquire full-scan mass spectra in positive electrospray ionization (ESI) mode over a relevant m/z range.

-

Data Analysis:

-

Identify the molecular ion cluster of this compound.

-

Measure the accurate mass and relative intensity of each peak in the cluster.

-

Calculate the isotopic distribution and compare it to the theoretical distribution for the desired level of deuteration.

-

Table 1: Theoretical vs. a Hypothetical Experimental Isotopic Distribution for this compound (98 atom % D)

| Isotopologue | Theoretical m/z | Theoretical Abundance (%) | Hypothetical Experimental Abundance (%) |

| d14 | 255.1954 | 74.9 | 74.5 |

| d13 | 254.1891 | 21.4 | 21.8 |

| d12 | 253.1828 | 2.5 | 2.6 |

| d11 | 252.1765 | 0.2 | 0.3 |

Isotopic Purity Calculation Workflow

Caption: Workflow for isotopic purity determination by MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment. Both ¹H NMR and ¹³C NMR are valuable in this context.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The signals corresponding to the protons on the isopropyl groups should be significantly reduced in intensity compared to the non-deuterated standard.

-

The residual proton signals can be integrated and compared to a non-deuterated internal standard to calculate the degree of deuteration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The carbon signals of the deuterated isopropyl groups will appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.

-

Table 2: Expected ¹H NMR Chemical Shifts for Prometryn

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH(CH₃)₂ | ~4.2 | septet |

| -CH(CH ₃)₂ | ~1.2 | doublet |

| -S-CH₃ | ~2.5 | singlet |

| -NH- | ~5.5 | broad singlet |

Note: In the ¹H NMR spectrum of this compound, the signals for the isopropyl protons will be significantly diminished.

Table 3: Expected ¹³C NMR Chemical Shifts for Prometryn

| Carbon | Chemical Shift (ppm) |

| C (triazine ring) | ~165-170 |

| -C H(CH₃)₂ | ~45 |

| -CH(C H₃)₂ | ~22 |

| -S-C H₃ | ~15 |

Note: In the ¹³C NMR spectrum of this compound, the signals for the isopropyl carbons will show characteristic splitting patterns due to coupling with deuterium.

Logical Relationship for Purity Confirmation

References

Prometryn-d14: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Prometryn-d14. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This guide delves into the fundamental properties of this isotopically labeled compound, offering detailed experimental protocols and structured data for practical application.

Core Physical and Chemical Properties

This compound, the deuterated analog of the herbicide Prometryn, is primarily utilized as an internal standard in analytical methodologies for the precise quantification of Prometryn in various matrices. The substitution of hydrogen atoms with deuterium results in a higher molecular weight, which allows for its differentiation from the parent compound in mass spectrometry-based analyses.

| Property | Value | Source |

| Chemical Formula | C₁₀H₅D₁₄N₅S | [1][2] |

| Molecular Weight | 255.44 g/mol | [2] |

| CAS Number | 1202864-57-0 | [1] |

| Appearance | Colorless crystals (estimated) | [3] |

| Melting Point | 118-120 °C (for non-deuterated Prometryn) | [4] |

| Water Solubility | 48 mg/L at 20 °C (for non-deuterated Prometryn) | [5] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, dichloromethane, and toluene (for non-deuterated Prometryn) | [5] |

Experimental Protocols

The accurate and sensitive quantification of this compound, often in conjunction with its non-deuterated counterpart, is critical in environmental monitoring and residue analysis. The following is a detailed experimental protocol for the analysis of Prometryn in soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method directly applicable to this compound.

Quantification of this compound in Soil by LC-MS/MS

This protocol outlines the extraction and analysis of Prometryn from soil samples, where this compound would be used as an internal standard for accurate quantification.

2.1.1. Sample Preparation and Extraction

-

Weigh 10.0 g of the soil sample into a 40-mL vial.[1]

-

For recovery experiments, fortify the sample with a known concentration of Prometryn standard solution.[1]

-

Add 20.0 mL of an 80:20 (v/v) acetonitrile-water solution to the sample.[1][2]

-

Shake the vials horizontally on an orbital shaker for 1 hour at approximately 240 rpm.[1][2]

-

Centrifuge the extracts at up to 1000 rpm for about 5 minutes to achieve a clear supernatant.[1][2]

-

Filter a 5.0 mL aliquot of the supernatant through a 0.45 µm syringe filter into an 8-mL test tube.[1][2]

-

Transfer the final extract to a 4 mL vial for LC-MS/MS analysis.[1]

2.1.2. LC-MS/MS Instrumentation and Conditions

-

Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Ionization Mode: Thermospray (TSP) or Electrospray Ionization (ESI) is commonly used. Optimal sensitivity is often achieved with the filament-on ionization mode.[1]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for the quantification of the protonated molecular ions.[1] For this compound, the precursor and product ions would be selected based on its specific mass-to-charge ratio.

-

Liquid Chromatography Conditions:

2.1.3. Preparation of Standards and Calibration

-

Prepare a 1 mg/mL individual stock solution of this compound in HPLC-grade methanol.[1]

-

From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., 10 µg/mL, 1.0 µg/mL, and 0.10 µg/mL) in methanol.[1]

-

Prepare calibration standards at various concentrations (e.g., 5 ng/mL to 500 ng/mL) in a 50/50 methanol/water mixture.[2]

-

Analyze the calibration standards alongside the samples to generate a calibration curve for quantification.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

References

Prometryn-d14: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Prometryn-d14, a deuterated analog of the herbicide Prometryn. This document is intended for researchers and professionals in the fields of analytical chemistry, environmental science, and toxicology. It includes key chemical data, detailed experimental protocols, and a visualization of its mechanism of action.

Core Chemical Data: this compound and Prometryn

This compound serves as an ideal internal standard for the quantitative analysis of Prometryn in various matrices due to its similar chemical and physical properties, but distinct mass. This allows for accurate quantification by mass spectrometry-based methods, correcting for variations in sample preparation and instrument response.

| Property | This compound | Prometryn |

| CAS Number | 1202864-57-0 | 7287-19-6 |

| Molecular Formula | C₁₀H₅D₁₄N₅S | C₁₀H₁₉N₅S |

| Molecular Weight | 255.44 g/mol | 241.36 g/mol |

| Synonyms | 6-(Methylthio)-N2,N4-bis(propan-2-yl-d7)-1,3,5-triazine-2,4-diamine | 2,4-Bis(isopropylamino)-6-(methylthio)-s-triazine, Gesagard, Caparol |

| Appearance | Colorless crystals | Colorless, crystalline solid |

| Water Solubility | Not readily available | 48 mg/L at 20°C |

| Melting Point | Not readily available | 118-120°C |

Mechanism of Action: Inhibition of Photosynthesis

Prometryn is a selective herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).[2] Prometryn competitively binds to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone (PQ).[3] This blockage halts the electron flow, leading to an accumulation of reactive oxygen species and subsequent cellular damage, ultimately causing weed death.[2]

Caption: Mechanism of Prometryn's inhibition of Photosystem II.

Experimental Protocols

Quantitative Analysis of Prometryn in Water by GC-MS

This protocol outlines a method for the determination of Prometryn in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

a. Sample Preparation and Extraction:

-

Collect water samples in 1-liter amber glass bottles.

-

Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

-

Spike the filtered water sample with a known concentration of this compound solution (e.g., 100 ng/L).

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

-

Elute the analytes from the cartridge with a suitable organic solvent, such as ethyl acetate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 200°C at 6°C/minute.

-

Ramp to 250°C at 30°C/minute, hold for 4 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (example):

-

Prometryn: m/z 241 (quantification), 226, 184 (confirmation).

-

This compound: m/z 255 (quantification).

-

-

c. Data Analysis:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of Prometryn and a fixed concentration of this compound.

-

Plot the ratio of the peak area of Prometryn to the peak area of this compound against the concentration of Prometryn.

-

Quantify the concentration of Prometryn in the samples by interpolating the peak area ratio from the calibration curve.

Caption: Workflow for the analysis of Prometryn in water by GC-MS.

In-Vivo Toxicological Evaluation in a Murine Model

This protocol describes a subchronic toxicity study of Prometryn in mice to assess its potential for inducing DNA damage.

a. Animal Model and Husbandry:

-

Species: CBA inbred mice.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

b. Experimental Design:

-

Divide the animals into four groups: a control group and three treatment groups receiving low, medium, and high doses of Prometryn.

-

Dosing:

-

Control Group: Administer the vehicle (e.g., corn oil) only.

-

Treatment Groups: Administer Prometryn orally via gavage at doses of 185, 375, and 555 mg/kg body weight.

-

-

Dosing Schedule: Administer the doses every 48 hours for a total of 28 days.

-

Sample Collection: Collect blood samples from the animals at specified time points (e.g., day 14 and day 28) for analysis.

c. Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity:

-

Isolate leukocytes from the collected blood samples.

-

Embed the isolated cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet" tail.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

-

Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

d. Data Analysis:

-

Compare the measures of DNA damage between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

A dose-dependent increase in DNA damage would indicate a genotoxic potential of Prometryn under the tested conditions.

References

An In-depth Technical Guide to the Safe Handling of Prometryn-d14

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety data and handling guidelines for Prometryn. Since Prometryn-d14 is an isotopically labeled version of Prometryn, its chemical and toxicological properties are expected to be nearly identical. This guide is intended for use in a research and development context. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier of this compound and adhere to all institutional and governmental regulations.

Introduction

Prometryn is a selective triazine herbicide that functions by inhibiting photosynthesis in target plant species.[1][2][3] this compound is a deuterated analog of prometryn, where the hydrogen atoms on the two isopropyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in environmental fate studies, metabolism research, and as an internal standard in analytical chemistry. While the biological and chemical reactivity of this compound is fundamentally the same as Prometryn, it is crucial for laboratory personnel to be fully aware of its hazard profile and the requisite safety precautions.

Hazard Identification and Classification

Prometryn is classified as a hazardous substance. The primary hazards are related to acute toxicity if swallowed or inhaled, and significant environmental toxicity, particularly to aquatic life.[4]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

-

Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[4][6]

Signal Word: DANGER[5]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[5]

-

H332: Harmful if inhaled.[4]

-

H410: Very toxic to aquatic life with long-lasting effects.[4][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Prometryn is provided below. The molecular weight is the primary difference for this compound.

| Property | Value | Reference |

| Appearance | Colorless or white odorless solid/crystals | [2][3] |

| Molecular Formula (Prometryn) | C10H19N5S | [2] |

| Molecular Formula (this compound) | C10D14H5N5S | [7] |

| Molecular Weight (Prometryn) | 241.36 g/mol | [2] |

| Molecular Weight (this compound) | 255.44 g/mol | [7] |

| Melting Point | 118-120 °C | [3] |

| Water Solubility | 48 mg/L at 20 °C | [3] |

| Vapor Pressure | 0.13 mPa at 20 °C | [3][5] |

| n-octanol/water Partition Coefficient (Log Kow) | 3.1 - 3.34 | [3][5] |

Toxicological Information

The toxicological data for Prometryn are summarized in the following table. These values are expected to be representative for this compound.

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 3750 - 5233 mg/kg | [3][5][8] |

| Acute Dermal LD50 | Rat | >3100 mg/kg | [5][8] |

| Acute Inhalation LC50 (4h) | Rat | >5.2 mg/L | [5] |

| Skin Irritation | Rabbit | Irritant | [5] |

| Eye Irritation | Rabbit | Severe Irritant | [5] |

| Carcinogenicity | Data indicates no carcinogenic effects. | [2][5] | |

| Mutagenicity | Data indicates no mutagenic effects. | [5] | |

| Reproductive Toxicity | Data indicates no reproductive effects. | [5] |

Target Organs: Liver, kidneys, and bone marrow.[3][6]

Experimental Protocols and Handling Guidelines

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[9]

-

Eye Protection: Chemical splash goggles or a face shield must be worn.[5][6]

-

Skin and Body Protection: A laboratory coat or chemical-resistant coveralls should be worn. Ensure that long pants and closed-toe shoes are worn.[9][10]

-

Respiratory Protection: If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a NIOSH-approved respirator is necessary.[6]

Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Avoid the formation of dust and aerosols.[11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

-

Remove contaminated clothing immediately and wash it before reuse.[10]

Storage

-

Store in the original, tightly closed container in a dry, cool, and well-ventilated area.[5][11]

-

Keep away from direct sunlight.[5]

-

Store separately from strong oxidizing agents.[5]

Spill and Waste Disposal

-

Spills: In the event of a spill, control the source of the leak and contain the spill to prevent it from spreading or entering drains. For solid spills, sweep up the material without creating dust and place it in a sealed container for disposal. For liquid spills, use an absorbent material to clean up the spill and place the contaminated material in a sealed container.

-

Waste Disposal: Dispose of waste in accordance with all local, regional, and national regulations.[4] Do not dispose of undiluted chemicals on-site.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the skin with plenty of soap and water for 15-20 minutes. Seek medical advice if irritation occurs.

-

In Case of Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse the mouth with water. Do not induce vomiting unless instructed to do so by a medical professional.[11]

Visualizations

Prometryn's Mode of Action: Photosystem II Inhibition

Prometryn acts by inhibiting photosynthesis at Photosystem II (PSII) in susceptible plants. It binds to the D1 protein of the PSII complex, blocking electron transport. This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[1]

Caption: Prometryn inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.

Standard Laboratory Workflow for Handling this compound

This diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. pomais.com [pomais.com]

- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - PROMETRYN [extoxnet.orst.edu]

- 4. cpachem.com [cpachem.com]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. nz.uplcorp.com [nz.uplcorp.com]

- 7. This compound (di-iso-propyl-d14) | LGC Standards [lgcstandards.com]

- 8. echemi.com [echemi.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. chemicalbook.com [chemicalbook.com]

Prometryn-d14 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Prometryn-d14

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of analytical standards like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound, drawing from information on the parent compound, prometryn, due to the limited specific data on the deuterated analog.

Chemical Information

This compound (di-iso-propyl-d14) is a deuterated analog of Prometryn, a selective herbicide. The deuteration is typically on the two isopropyl groups.

-

Chemical Formula: C10H5D14N5S[1]

-

Molecular Weight: 255.44 g/mol [1]

-

Unlabelled CAS Number: 7287-19-6[2]

Stability Profile

Prometryn is generally considered to be a stable compound.[3] It exhibits long-term stability over several years when stored correctly, with only slight sensitivity to natural light and extreme temperatures.[3][4] It is stable in neutral, slightly acidic, or slightly basic media.[3] However, it is susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

-

Temperature: While stable at room temperature, extreme temperatures can affect its stability.[3][4]

-

Light: Prometryn is sensitive to light, particularly UV irradiation, which can cause decomposition.[3][5]

-

pH: It is stable in neutral, slightly acidic, and slightly alkaline media.[3] Hydrolysis can occur in the presence of warm acids and alkalis.[3]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Summary of Stability Data for Prometryn

| Condition | Stability | Notes |

| Shelf Life | Very stable over several years.[3][4] | A re-analysis for chemical purity is recommended after three years for similar deuterated compounds like Prometon-d14.[6] |

| Light | Slight sensitivity to natural light; decomposed by UV irradiation.[3][4] | Photodegradation is a known degradation pathway.[5] |

| Temperature | Stable under normal temperatures; sensitive to extreme temperatures.[3][4] | Specific temperature degradation kinetics are not detailed. |

| pH | Stable in neutral, slightly acidic, or slightly alkaline media.[3] | Hydrolyzed by warm acids and alkalis.[3] |

| Reactivity | No rapid reaction with air or water.[4] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on information for Prometryn and general guidelines for deuterated standards.

Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[2][6] | Avoids extreme temperatures that could accelerate degradation.[3][4] |

| Light | Store in a dark place or use amber vials. | To prevent photodegradation.[3][4] |

| Atmosphere | Store in a dry, well-ventilated place.[4] | To prevent moisture absorption and potential hydrolysis. |

| Container | Tightly closed container.[4] | To prevent contamination and exposure to air and moisture. |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials (e.g., strong oxidizing agents).[4] | To prevent cross-contamination and hazardous reactions. |

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound stability testing were not found, a general methodology can be outlined based on standard practices for chemical stability studies and analytical methods for Prometryn.

1. Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[7]

-

From the stock solution, prepare working standards at various concentrations.[7]

-

For stability studies, subject aliquots of the stock or working solutions to different conditions (e.g., elevated temperature, light exposure, different pH buffers).

2. Analytical Methodology:

-

The primary analytical techniques for the determination of Prometryn and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[7][8]

-

GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the analyte from any degradation products.

-

MS Detection: Electron Ionization (EI) in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity.

-

-

LC/MS/MS Method:

-

Column: A reversed-phase C8 or C18 column.[3]

-

Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., phosphate buffer).[3][7]

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its potential degradation products.

-

3. Stability Study Workflow:

Caption: Workflow for a typical stability study of this compound.

Degradation Pathways

The primary degradation pathway for Prometryn in the environment is photodegradation.[5] While specific pathways for this compound have not been detailed, they are expected to be identical to those of the unlabeled compound. The following diagram illustrates the proposed photodegradation pathway of Prometryn.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound (di-iso-propyl-d14) | LGC Standards [lgcstandards.com]

- 3. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

Prometryn-d14 in Environmental Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Prometryn-d14 as an internal standard for the quantitative analysis of prometryn in environmental matrices. The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly in complex sample types encountered in environmental monitoring. This compound, a deuterated analog of the herbicide prometryn, offers a reliable means to correct for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical data.

The Role of this compound in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This compound serves as this labeled internal standard for prometryn analysis. Because this compound is chemically identical to prometryn, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, it is readily distinguishable from the native analyte by the mass spectrometer.

By measuring the ratio of the signal from the native prometryn to the signal from the known concentration of this compound, accurate quantification can be achieved, as this ratio is largely unaffected by sample loss during preparation or fluctuations in instrument performance. This approach is particularly advantageous in complex matrices such as soil and water, where co-eluting substances can interfere with the analyte signal.

Experimental Protocols

The following sections detail representative experimental protocols for the analysis of prometryn in water and soil samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of Prometryn in Water Samples

This protocol is adapted from established methods for the analysis of triazine herbicides in aqueous matrices.

1. Preparation of Standards and Reagents:

-

Prometryn Stock Solution (1 mg/mL): Accurately weigh 10 mg of prometryn standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the prometryn stock solution in a suitable solvent (e.g., 50:50 methanol:water). Each calibration standard should be fortified with the this compound IS to a final concentration of 10 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound IS stock solution in methanol.

2. Sample Preparation:

-

Collect water samples in amber glass bottles and store at 4°C until analysis.

-

Allow samples to come to room temperature.

-

For each 100 mL of water sample, add 10 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/mL.

-

Vortex the sample to ensure thorough mixing.

-

If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

3. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the 100 mL water sample (spiked with this compound) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the prometryn and this compound from the cartridge with 2 x 3 mL aliquots of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: (Precursor Ion > Product Ion)

-

Prometryn: m/z 242 > 186 (quantifier), m/z 242 > 104 (qualifier).

-

This compound: m/z 256 > 193 (quantifier).

-

-

Collision energies and other instrument-specific parameters should be optimized for maximum signal intensity.

-

Analysis of Prometryn in Soil Samples

This protocol is a representative method for the extraction and analysis of prometryn in soil, incorporating this compound as an internal standard.[1]

1. Preparation of Standards and Reagents:

-

Follow the same procedures for preparing stock and working standard solutions as outlined in the water analysis protocol.

2. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to the soil sample.

-

Add 20 mL of acetonitrile to the tube.

-

Shake vigorously for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Take a 10 mL aliquot of the supernatant and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Utilize the same LC-MS/MS conditions as described in the water analysis protocol.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation experiments using this compound as an internal standard.

Table 1: Method Validation Data for Prometryn in Water

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantification (LOQ) | 1.5 ng/L |

| Recovery (at 10 ng/L) | 95% ± 5% |

| Precision (RSD at 10 ng/L) | < 10% |

Table 2: Method Validation Data for Prometryn in Soil

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.3 µg/kg |

| Recovery (at 5 µg/kg) | 92% ± 8% |

| Precision (RSD at 5 µg/kg) | < 15% |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of isotope dilution analysis.

Caption: Experimental workflow for the analysis of prometryn using this compound.

Caption: Principle of isotope dilution analysis using this compound.

References

An In-depth Technical Guide to Isotopic Labeling in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions, metabolic pathways, and entire biological systems.[1] By replacing specific atoms within a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track their fate and quantify their presence with high precision.[1][2] This guide provides an in-depth overview of the core principles, key experimental protocols, and diverse applications of isotopic labeling in analytical chemistry, with a particular focus on its role in drug discovery and development.

Core Principles of Isotopic Labeling

The fundamental principle of isotopic labeling lies in the ability to distinguish between isotopically labeled and unlabeled molecules. While chemically identical to their more common counterparts, isotopes possess a different number of neutrons, resulting in a detectable mass difference.[] The most commonly used stable isotopes in metabolic research and proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[4]

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify these mass differences.[1][] In mass spectrometry, the labeled compounds and their unlabeled counterparts will appear at different mass-to-charge (m/z) ratios, allowing for their relative or absolute quantification.[5]

Key Applications in Research and Drug Development

Isotopic labeling has become an indispensable tool across various scientific disciplines, offering profound insights into complex biological processes.

-

Metabolic Pathway Elucidation: By introducing a labeled substrate, such as ¹³C-glucose, into cells or organisms, researchers can trace the incorporation of the isotope into various downstream metabolites.[6][7] This allows for the mapping and quantification of metabolic fluxes through different pathways, a technique known as Metabolic Flux Analysis (MFA).[8][9] This is particularly valuable in understanding disease states like cancer, which exhibit altered metabolism.[10]

-

Quantitative Proteomics: Isotopic labeling is central to quantitative proteomics, enabling the accurate measurement of changes in protein abundance between different biological samples.[11] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve metabolic labeling of entire proteomes, while other methods use chemical tags to label proteins or peptides in vitro.[5][12]

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[13] Isotopic labeling, often with radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H), allows for the tracking of a drug and its metabolites throughout the body.[14] Stable isotopes are also increasingly used to study drug metabolism and potential drug-drug interactions.[][15] This provides crucial information on a drug's bioavailability, safety, and efficacy.[][16]

Experimental Workflows and Methodologies

A variety of isotopic labeling strategies have been developed, each with its own advantages and specific applications. The choice of method depends on the research question, the sample type, and the analytical platform available.

Below is a generalized workflow for a typical isotopic labeling experiment in quantitative proteomics.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

- 11. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Prometryn-d14 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of prometryn in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of Prometryn-d14 as a deuterated internal standard is described to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction to Prometryn and the Role of a Deuterated Internal Standard

Prometryn is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Its presence in soil and water is a matter of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2][3] Deuterated standards exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2][3] This co-elution and similar behavior allow for effective compensation of matrix-induced signal suppression or enhancement, leading to more accurate and reproducible quantification.[2]

Experimental Protocols

Detailed protocols for the analysis of prometryn in soil and water samples are provided below. These methods are based on established techniques such as QuEChERS for soil and Solid-Phase Extraction (SPE) for water.

Protocol 1: Analysis of Prometryn in Soil using QuEChERS and LC-MS/MS

This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of prometryn from soil samples.

1. Sample Preparation (QuEChERS)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water (if the soil is dry) and vortex for 30 seconds.

-

Spike the sample with a known concentration of This compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for soils with high organic matter).

-

Vortex for 30 seconds and centrifuge at ≥5000 rcf for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Soil Sample Analysis

Caption: Workflow for Prometryn analysis in soil.

Protocol 2: Analysis of Prometryn in Water using SPE and LC-MS/MS

This protocol describes the use of Solid-Phase Extraction (SPE) to concentrate and clean up prometryn from water samples.

1. Sample Preparation (SPE)

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

-

Spike the filtered water with a known concentration of This compound internal standard (e.g., to a final concentration of 100 ng/L).

-

Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5-10 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow for Water Sample Analysis

Caption: Workflow for Prometryn analysis in water.

LC-MS/MS Parameters

The following tables provide typical Liquid Chromatography and Mass Spectrometry parameters for the analysis of prometryn and its internal standard, this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 350 °C |

| Gas Flow | Sheath Gas: 40 arb, Aux Gas: 10 arb |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Prometryn and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Prometryn | 242.1 | 200.1 | 158.1 | 20 |

| This compound | 256.1 | 214.1 | 172.1 | ~20 (to be optimized) |

Note: The collision energy for this compound should be optimized to maximize the signal of the product ions.

Data Presentation and Method Validation

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for prometryn analysis.

Signaling Pathway of Internal Standard Correction

Caption: Logic of internal standard-based quantification.

Table 4: Method Validation Data for Prometryn in Soil

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recovery (at 0.01, 0.1, and 1 mg/kg) | 85 - 110% |

| Precision (RSD, at 0.01 mg/kg) | < 15% |

| Matrix Effect | Compensated by internal standard |

Table 5: Method Validation Data for Prometryn in Water

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Quantification (LOQ) | 10 ng/L |

| Recovery (at 20, 100, and 500 ng/L) | 90 - 115% |

| Precision (RSD, at 20 ng/L) | < 10% |

| Matrix Effect | Compensated by internal standard |

Conclusion

The protocols and data presented demonstrate that the use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of prometryn in complex environmental matrices. The detailed experimental procedures and expected performance characteristics serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and food safety. The implementation of these methods will contribute to high-quality data generation for regulatory compliance and risk assessment.

References

Application Note: Quantitative Analysis of Prometryn in Soil Samples Using Isotope Dilution Mass Spectrometry with Prometryn-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Its persistence in soil can lead to environmental contamination and potential risks to non-target organisms.[1][2] Accurate and sensitive quantification of prometryn residues in soil is crucial for environmental monitoring, risk assessment, and ensuring food safety. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][3][4] This application note details a robust and reliable method for the quantitative analysis of prometryn in soil samples using Prometryn-d14 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in extraction efficiency and instrument response, leading to more accurate and reliable results.[5]

Experimental Protocols

This protocol outlines the procedure for the extraction and quantification of prometryn in soil samples, adapting the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[6][7][8][9][10]

Materials and Reagents

-

Prometryn (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE cleanup

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve prometryn and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both prometryn and this compound.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the prometryn intermediate stock solution with a constant concentration of the this compound internal standard solution in a suitable solvent (e.g., 50:50 methanol:water).

Sample Preparation (Modified QuEChERS Protocol)

-

Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Weighing and Fortification: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For recovery studies, fortify blank soil samples with known concentrations of prometryn standard solution. Add a specific volume of the this compound internal standard solution to all samples (including calibration standards and blanks) to achieve a final concentration of 50 ng/g.

-

Extraction:

-

Add 10 mL of water and 10 mL of acetonitrile to the centrifuge tube.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of prometryn from the soil matrix.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex the d-SPE tube for 30 seconds to facilitate the removal of interfering matrix components.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both prometryn and this compound for quantification and confirmation.

Data Presentation

The following table summarizes typical quantitative data obtained using this method, demonstrating its performance characteristics.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Recovery (%) | |

| Spiking Level 1 (1 µg/kg) | 95.2 ± 4.1 |

| Spiking Level 2 (10 µg/kg) | 98.7 ± 3.5 |

| Spiking Level 3 (100 µg/kg) | 101.5 ± 2.8 |

| Precision (RSD %) | |

| Intra-day Precision | < 5% |

| Inter-day Precision | < 10% |

Experimental Workflow

The following diagram illustrates the complete experimental workflow from soil sample collection to the final quantitative analysis of prometryn.

Caption: Experimental workflow for the quantitative analysis of prometryn in soil.

Mode of Action: A Conceptual Overview

Prometryn belongs to the triazine class of herbicides and primarily acts by inhibiting photosynthesis in susceptible plants.[1] The following diagram provides a simplified conceptual representation of its mechanism of action at the cellular level.

Caption: Conceptual diagram of prometryn's mode of action.

Conclusion

The described method utilizing this compound as an internal standard with a modified QuEChERS extraction protocol followed by LC-MS/MS analysis provides a highly sensitive, accurate, and robust approach for the quantitative determination of prometryn in soil samples. The use of an isotope-labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample preparation, ensuring high-quality data for environmental monitoring and research applications. This application note serves as a comprehensive guide for laboratories aiming to implement a reliable method for prometryn analysis in complex soil matrices.

References

- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of prometryn on cardiac and liver cell lines and mouse tissues. | Read by QxMD [read.qxmd.com]

- 3. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unitedchem.com [unitedchem.com]

- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

Application Note: High-Throughput Analysis of Prometryn Residues in Diverse Food Matrices using Prometryn-d14 Internal Standard and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of prometryn, a widely used triazine herbicide, in various food matrices.[1][2] The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation. For accurate quantification and to mitigate matrix effects, a stable isotope-labeled internal standard, Prometryn-d14, is utilized.[3] Analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity for detecting prometryn residues at levels relevant to regulatory limits.[4] This method is suitable for high-throughput screening of prometryn in diverse food commodities, ensuring food safety and compliance.

Introduction

Prometryn is a selective herbicide used to control annual grasses and broadleaf weeds in a variety of crops, including cotton, celery, carrots, and herbs.[5][6] Its potential persistence in the environment and accumulation in the food chain necessitates reliable and sensitive analytical methods to monitor its residue levels in food products.[4] Complex food matrices can often interfere with the accurate quantification of pesticide residues, a phenomenon known as the matrix effect.[3] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to ensure accurate quantification.

This application note provides a comprehensive protocol for the extraction and analysis of prometryn in various food matrices, leveraging the advantages of a QuEChERS sample preparation workflow and the precision of LC-MS/MS with an internal standard.

Experimental Protocol

Materials and Reagents

-

Prometryn analytical standard (≥98% purity)

-

This compound (or Prometryn-d7 (N2-isopropyl-d7)) internal standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for highly pigmented matrices

-

0.22 µm syringe filters

Standard Solution Preparation

-

Prometryn Stock Solution (1 mg/mL): Accurately weigh 10 mg of prometryn standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the prometryn stock solution in acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, a milling step may be necessary.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution (final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For matrices with high fat content, add 50 mg C18. For highly pigmented matrices, add 50 mg GCB.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 x g for 2 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Prometryn (Quantifier) | 242.1 | 200.1 | 50 | 20 |

| Prometryn (Qualifier) | 242.1 | 158.1 | 50 | 20 |

| This compound (IS) | 256.2 | 214.2 | 50 | 20 |

(Note: The MRM transitions for this compound are proposed based on the addition of 14 daltons to the parent mass and a corresponding shift in the fragment ion. These should be optimized on the specific instrument used.)

Data Presentation

The following tables summarize typical performance data for the analysis of prometryn in various food matrices using this method.

Table 3: Method Validation Data for Prometryn in Various Food Matrices

| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Tomato | 10 | 95.2 | 5.8 |

| 50 | 98.7 | 4.1 | |

| 100 | 96.5 | 3.5 | |

| Lettuce | 10 | 92.8 | 6.5 |

| 50 | 94.1 | 5.2 | |

| 100 | 93.3 | 4.8 | |

| Carrot | 10 | 89.5 | 7.1 |

| 50 | 91.2 | 6.3 | |

| 100 | 90.4 | 5.5 | |

| Cottonseed | 10 | 85.3 | 8.2 |

| 50 | 88.9 | 7.4 | |

| 100 | 87.6 | 6.9 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Prometryn

| Parameter | Value (ng/g) |

| Limit of Detection (LOD) | 2.0 |

| Limit of Quantification (LOQ) | 5.0 |

(LOD and LOQ values are matrix-dependent and should be determined for each specific food type.)

Visualizations

Caption: Experimental workflow for prometryn residue analysis.

Conclusion

The described method provides a reliable and high-throughput solution for the determination of prometryn residues in a variety of food matrices. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for matrix-induced signal suppression or enhancement, ensuring accurate quantification. The QuEChERS sample preparation protocol is efficient and requires minimal solvent usage. This application note serves as a valuable resource for analytical laboratories involved in food safety monitoring and pesticide residue analysis.

References

- 1. pomais.com [pomais.com]

- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Distribution and bioaccumulation of prometryn in simulated aquatic ecosystems [frontiersin.org]

- 5. ccqc.org [ccqc.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Method Development for Prometryn Detection in Water Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn is a selective herbicide belonging to the triazine class, widely used in agriculture to control annual grasses and broadleaf weeds.[1] Its persistence in soil and potential to contaminate water sources necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the determination of prometryn in water samples using various analytical techniques. The methodologies covered include Gas Chromatography with Nitrogen Chemiluminescence Detection (GC-NCD), Surface-Enhanced Raman Scattering (SERS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A comparative summary of the key performance indicators for the different analytical methods is presented below.

| Parameter | GC-NCD | SERS | LC-MS/MS with QuEChERS |

| Limit of Detection (LOD) | 0.02 µg/mL[2] | 5 x 10⁻¹² mol/L (in ultrapure water)[3][4] | 5.0 ng/L[5] |

| Limit of Quantification (LOQ) | 0.06 µg/mL[2] | Not explicitly stated | 20 ng/L[5] |

| Recovery | 81.5% - 107%[2] | Not applicable (direct detection) | 70.0% - 120%[5] |

| Relative Standard Deviation (RSD) | 0.10% - 3.3%[2] | Not explicitly stated | <15%[5] |

| Sample Preparation | Liquid-Liquid Extraction | Minimal to none | QuEChERS |

| Instrumentation | Gas Chromatograph with NCD | Raman Spectrometer | LC-MS/MS System |

| Analysis Time | Relatively longer | Rapid | Moderate |

| Selectivity | High for nitrogen compounds | High (molecular fingerprint) | Very High (mass-to-charge ratio) |

Experimental Protocols

Gas Chromatography with Nitrogen Chemiluminescence Detection (GC-NCD)